
8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Linagliptin impurity, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C10H9BrN4O2 |
Molecular Weight | 297.11 g/mol |
CAS Number | 666816-98-4 |
Melting Point | 285 °C |
Solubility | Slightly soluble in DMSO and Methanol |
Density | 1.71 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its role as a potential kinase inhibitor, similar to other purine derivatives. Kinase inhibitors are crucial in regulating cellular processes and have therapeutic implications in cancer and metabolic diseases.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.
Case Studies
- In vitro Studies : A study demonstrated that the compound inhibited DPP-IV activity in human plasma samples. The IC50 value was determined to be in the low micromolar range, indicating potent activity against the enzyme.
- In vivo Studies : Animal models treated with this compound showed improved glycemic control compared to controls. Notably, a significant reduction in fasting blood glucose levels was observed after administration.
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to confirm these findings.
Applications De Recherche Scientifique
Synthesis of Linagliptin
Linagliptin is an antidiabetic medication used to manage type 2 diabetes. The compound serves as an intermediate in the synthesis of Linagliptin, which inhibits the enzyme DPP-4 (Dipeptidyl Peptidase-4), thereby increasing insulin levels and reducing blood glucose levels. The synthesis process involves the reaction of 8-bromo-3-methylxanthine with 1-bromo-2-butyne under specific conditions, yielding high purity and yield rates .
Potential Role in Cancer Therapy
Research indicates that purine derivatives like this compound may have anticancer properties. Studies have shown that modifications on the purine ring can enhance the selectivity and potency of anticancer agents. The bromine atom and butynyl groups may contribute to increased activity against cancer cell lines by interacting with specific biological targets .
Antiviral Activity
There is emerging evidence that purine derivatives exhibit antiviral properties. This compound's structure may allow it to interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .
Case Study 1: Linagliptin Synthesis Optimization
In a study focused on optimizing the synthesis of Linagliptin, researchers demonstrated that varying the reaction conditions for the formation of 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine significantly affected yield and purity. Adjustments to temperature and solvent systems led to improvements in overall efficiency, highlighting the importance of this intermediate in pharmaceutical manufacturing processes .
Case Study 2: Anticancer Activity Assessment
A recent study explored the anticancer properties of structurally similar purine derivatives. The findings suggested that compounds with modifications similar to those found in 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine exhibited selective cytotoxicity against various cancer cell lines. This positions the compound as a potential lead for further drug development efforts targeting cancer therapy .
Propriétés
IUPAC Name |
8-bromo-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-4-6-8-18-10-11(16-13(18)15)17(3)14(21)19(12(10)20)9-7-5-2/h8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVIUSNEBMESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC#CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.